BenchChemオンラインストアへようこそ!

Aurora kinase inhibitor-13

Kinase inhibition assay Aurora A Biochemical IC50

This hydantoin-based Aurora kinase A inhibitor (IC50 2.3 μM) is a primary hit for use as a micromolar negative control or a scaffold-hopping starting point. Its ~2000-fold lower potency vs. clinical leads ensures a clear assay window. A cost-effective tool for early-stage target validation.

Molecular Formula C20H20N4O5S
Molecular Weight 428.5 g/mol
Cat. No. B10801411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurora kinase inhibitor-13
Molecular FormulaC20H20N4O5S
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N1)CC(=O)OCC2=CC(=O)N3C4=CC=CC=C4SC3=N2)CC
InChIInChI=1S/C20H20N4O5S/c1-3-20(4-2)17(27)23(18(28)22-20)10-16(26)29-11-12-9-15(25)24-13-7-5-6-8-14(13)30-19(24)21-12/h5-9H,3-4,10-11H2,1-2H3,(H,22,28)
InChIKeyBUGRRQSZUDQNKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurora Kinase Inhibitor-13: Procurement Baseline and Identity


Aurora kinase inhibitor-13 (also cataloged as WAY-636900, CAS 792965-51-6, molecular formula C20H20N4O5S, molecular weight 428.46 g/mol) is a hydantoin-bearing small-molecule inhibitor identified from a combinatorial library screen targeting Aurora kinase A [1]. The compound exhibits an IC50 value of 2.3 μM against Aurora kinase A in biochemical assays . It originated from a parallel synthesis approach for hydantoin libraries and represents an early primary hit rather than an optimized clinical candidate [1]. This compound is commercially available through multiple vendors including TargetMol, MedChemExpress, and AbMole .

Why Generic Aurora Kinase Inhibitor Substitution Is Not Valid for Aurora Kinase Inhibitor-13


Aurora kinase inhibitors are a structurally and functionally heterogeneous class; substitution based solely on target name is scientifically unsound. Inhibitors in this class span >1,000,000-fold differences in potency (from low picomolar to high micromolar IC50 values) and vary dramatically in isoform selectivity profiles. For instance, Alisertib (MLN8237) is a highly selective Aurora A inhibitor (IC50 1.2 nM, >200-fold selective over Aurora B) , Barasertib (AZD1152-HQPA) is a selective Aurora B inhibitor (IC50 0.37 nM, ~3,000-fold selective over Aurora A) [1], and Danusertib (PHA-739358) is a pan-Aurora inhibitor (IC50 13 nM/79 nM/61 nM for Aurora A/B/C) . Aurora kinase inhibitor-13 occupies a distinct profile with its micromolar potency against Aurora A and limited characterization of off-target activity . Direct substitution with a nanomolar-potency pan-inhibitor or isoform-selective inhibitor would produce fundamentally different experimental outcomes. The quantitative evidence in Section 3 establishes exactly where this compound differs from its comparators.

Aurora Kinase Inhibitor-13: Quantitative Differential Evidence Versus Comparator Inhibitors


Aurora A Potency Comparison: Micromolar Hit Compound Versus Nanomolar Optimized Clinical Leads

Aurora kinase inhibitor-13 exhibits an IC50 value of 2.3 μM (2,300 nM) against Aurora kinase A in biochemical assays . In contrast, optimized Aurora A inhibitors used in clinical development demonstrate substantially higher potency: Alisertib (MLN8237) shows an IC50 of 1.2 nM , MK-5108 (VX-689) exhibits an IC50 of 0.064 nM , and TCS7010 displays an IC50 of 3.4 nM . Aurora kinase inhibitor-13 is approximately 2,000-fold less potent than Alisertib, 36,000-fold less potent than MK-5108, and 680-fold less potent than TCS7010 against Aurora A . This potency differential classifies Aurora kinase inhibitor-13 as a primary hit compound suitable for early-stage tool applications rather than an optimized lead candidate.

Kinase inhibition assay Aurora A Biochemical IC50

Chemical Scaffold Differentiation: Hydantoin Core Versus Clinical Aurora Inhibitor Scaffolds

Aurora kinase inhibitor-13 features a hydantoin core scaffold (C20H20N4O5S, MW 428.46) . This scaffold class was identified through a combinatorial parallel synthesis approach targeting hydantoin libraries [1]. In contrast, clinically advanced Aurora inhibitors employ distinct chemical scaffolds: Alisertib is a benzoazepine derivative, Barasertib is a quinazoline derivative, and Danusertib is a pyrrolo-pyrazole derivative. The hydantoin scaffold of Aurora kinase inhibitor-13 represents a chemically distinct starting point that may exhibit different physicochemical properties and synthetic accessibility compared to optimized clinical scaffolds [1]. The compound originated as a submicromolar primary hit from rational design combined with parallel synthesis [1].

Chemical scaffold Hydantoin Medicinal chemistry

Selectivity Profile Inference: Aurora A-Selective Tool Compound Classification

Aurora kinase inhibitor-13 is characterized as a selective inhibitor of Aurora A kinase, with an IC50 of 2.3 μM reported specifically for Aurora A [1]. This places the compound in the Aurora A-selective category, in contrast to pan-Aurora inhibitors such as Danusertib (Aurora A/B/C IC50 13/79/61 nM) and AMG-900 (Aurora A/B/C IC50 5/4/1 nM) , and distinct from Aurora B-selective inhibitors such as Barasertib (Aurora B IC50 0.37 nM, ~3,000-fold selective over Aurora A) [2]. However, the limited characterization of this compound's activity against Aurora B, Aurora C, or a broader kinase panel precludes definitive quantification of its selectivity index.

Kinase selectivity Aurora A Isoform specificity

Molecular Weight and Physicochemical Property Differentiation

Aurora kinase inhibitor-13 has a molecular weight of 428.46 g/mol (molecular formula C20H20N4O5S) . This places it in a lower molecular weight range compared to many optimized clinical Aurora inhibitors. For reference, Alisertib has a molecular weight of 518.9 g/mol , TCS7010 has a molecular weight of 588.07 g/mol , and MK-5108 has a molecular weight of 461.94 g/mol . The lower molecular weight of Aurora kinase inhibitor-13 (approximately 13-160 g/mol lower than these comparators) may confer differences in physicochemical properties including solubility and permeability relevant to cellular assay design.

Molecular weight Lipinski's rule of five Drug-likeness

Developmental Stage Differentiation: Primary Hit Versus Optimized Lead or Clinical Candidate

Aurora kinase inhibitor-13 originated from a combinatorial library screen as a submicromolar primary hit, with its discovery context documented in a 2018 ACS Combinatorial Science publication focused on hydantoin library parallel synthesis [1]. The compound is designated as 'Compound 2' in the original publication and represents an early-stage hit rather than an optimized lead [1]. In contrast, comparators such as Alisertib reached Phase 3 clinical trials , Barasertib advanced to Phase 3 clinical studies [2], and Danusertib progressed to Phase 2 clinical evaluation . This fundamental developmental stage difference defines distinct use cases: Aurora kinase inhibitor-13 is appropriate as a chemical tool for early-stage discovery research, whereas clinical-stage comparators are suitable for translational studies requiring extensively characterized pharmacology and safety profiles.

Drug discovery stage Hit compound Medicinal chemistry

Aurora Kinase Inhibitor-13: Validated Research and Industrial Application Scenarios


Negative Control or Reference Compound for Potent Aurora A Inhibitor Studies

With an Aurora A IC50 of 2.3 μM , Aurora kinase inhibitor-13 serves as an appropriate negative control or reference compound when benchmarking high-potency Aurora A inhibitors such as Alisertib (IC50 1.2 nM) or MK-5108 (IC50 0.064 nM) . The ~2,000- to 36,000-fold potency differential enables clear assay window discrimination between specific Aurora A inhibition and non-specific or off-target effects.

Medicinal Chemistry Scaffold-Hopping Starting Point

The hydantoin core scaffold of Aurora kinase inhibitor-13 (C20H20N4O5S, MW 428.46) represents a chemically distinct starting point from the benzoazepine, quinazoline, and pyrrolo-pyrazole scaffolds of clinical Aurora inhibitors [1][2]. This compound is appropriate as a starting template for scaffold-hopping medicinal chemistry campaigns, enabling exploration of hydantoin-based Aurora A inhibitor SAR with a validated primary hit [1].

Early-Stage Target Validation and Chemical Biology Tool Studies

Aurora kinase inhibitor-13 is appropriate as an early-stage chemical biology tool for initial Aurora A target validation experiments . As a primary hit compound from a combinatorial library [1], it enables cost-effective preliminary target engagement studies without the investment required for optimized clinical leads. The compound's Aurora A selectivity profile supports isoform-specific target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aurora kinase inhibitor-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.